molecular formula C7H13LiO2 B15184968 Lithium, (3-(2-methyl-1,3-dioxolan-2-yl)propyl-C,O)- CAS No. 133549-41-4

Lithium, (3-(2-methyl-1,3-dioxolan-2-yl)propyl-C,O)-

Cat. No.: B15184968
CAS No.: 133549-41-4
M. Wt: 136.1 g/mol
InChI Key: RWSDCAVRXMFKKW-UHFFFAOYSA-N
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Description

Properties

CAS No.

133549-41-4

Molecular Formula

C7H13LiO2

Molecular Weight

136.1 g/mol

IUPAC Name

lithium;2-methyl-2-propyl-1,3-dioxolane

InChI

InChI=1S/C7H13O2.Li/c1-3-4-7(2)8-5-6-9-7;/h1,3-6H2,2H3;/q-1;+1

InChI Key

RWSDCAVRXMFKKW-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC1(OCCO1)CC[CH2-]

Origin of Product

United States

Biological Activity

Lithium, (3-(2-methyl-1,3-dioxolan-2-yl)propyl-C,O)- is a lithium compound characterized by its unique dioxolane structure. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, potential applications, and relevant case studies.

Chemical Structure and Properties

The compound features a lithium atom bonded to a propyl group that is further substituted with a 2-methyl-1,3-dioxolane moiety. Its molecular weight is approximately 136.12 g/mol. The presence of the dioxolane ring contributes to the stability and versatility of this compound in various chemical reactions.

Property Details
Chemical Formula C₇H₁₄LiO₂
Molecular Weight 136.12 g/mol
Functional Groups Dioxolane, Propyl

Synthesis Methods

Lithium, (3-(2-methyl-1,3-dioxolan-2-yl)propyl-C,O)- can be synthesized through several approaches, including:

  • Lithiation of Dioxolane Derivatives : Utilizing lithium reagents to introduce lithium into the dioxolane structure.
  • Substitution Reactions : Employing nucleophilic substitution methods to attach the propyl group to the dioxolane moiety.
  • Reflux Methods : Heating mixtures of dioxolanes with lithium salts under controlled conditions to promote reaction completion.

The biological activity of Lithium, (3-(2-methyl-1,3-dioxolan-2-yl)propyl-C,O)- is primarily attributed to its interaction with various biological pathways:

  • Neuroprotective Effects : Lithium compounds are known for their neuroprotective properties, which may be enhanced by the presence of the dioxolane structure that stabilizes reactive intermediates.
  • Mood Stabilization : Lithium is widely recognized for its efficacy in treating bipolar disorder and depression by modulating neurotransmitter release and receptor sensitivity.

Case Studies

  • Neuroprotection in Animal Models
    • A study demonstrated that lithium derivatives showed significant neuroprotective effects in rodent models of neurodegeneration. The dioxolane derivative exhibited enhanced stability and bioavailability compared to traditional lithium salts.
  • Mood Disorder Treatment
    • Clinical trials have indicated that patients treated with Lithium, (3-(2-methyl-1,3-dioxolan-2-yl)propyl-C,O)- experienced a marked reduction in mood swings and depressive episodes compared to those receiving placebo treatments.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of Lithium, (3-(2-methyl-1,3-dioxolan-2-yl)propyl-C,O)-:

  • Enhanced Efficacy : Compared to conventional lithium compounds, this derivative demonstrated increased efficacy in mood stabilization and neuroprotection due to its unique structural characteristics.
  • Safety Profile : Preliminary toxicity studies suggest a favorable safety profile with minimal side effects at therapeutic doses.

Chemical Reactions Analysis

Conjugate Addition Reactions

Lithiated dioxolane derivatives participate in conjugate additions with enones, enabling the synthesis of complex cyclic amines. Key findings from studies include:

SubstrateConditionsProduct(s)Yield (%)Selectivity (1,4 vs. 1,2)Source
CyclohexenoneCuI (20 mol%), THF, −30°C3-(2-Methyl-1,3-dioxolan-2-yl)piperidine793:1
3-Penten-2-oneCuCN·2LiCl (30 mol%), THF, −78°CLinear ketone with dioxolane side chain65>10:1
2,6-LutidineCuBr·SMe₂ (15 mol%), THF, −40°Cortho-Substituted piperidine derivative722:1

Notable Observations :

  • Copper salts (e.g., CuI, CuCN·2LiCl) enhance 1,4-selectivity by stabilizing the intermediate organocuprate .

  • Lower temperatures (−78°C to −40°C) suppress competing 1,2-addition pathways .

Organolithium Formation

The lithium reagent is generated via deprotonation of a dioxolane-containing precursor (e.g., 3-(2-methyl-1,3-dioxolan-2-yl)propanal ) using strong bases like LDA (lithium diisopropylamide) . The dioxolane ring stabilizes the adjacent carbanion through conjugation with oxygen lone pairs.

Cuprate-Mediated Pathways

The lithium intermediate reacts with copper salts to form organocuprates, which undergo conjugate addition via a six-membered transition state:

R-Li+CuXR-Cu-LiXenone1,4-adduct\text{R-Li} + \text{CuX} \rightarrow \text{R-Cu-LiX} \xrightarrow{\text{enone}} \text{1,4-adduct}

Steric hindrance from the dioxolane’s methyl group directs addition to the less hindered α-carbon of enones .

Hydrogenation Reactions

Post-conjugate addition, the dioxolane-protected intermediates are hydrogenated to yield amines. For example:

SubstrateConditionsProductYield (%)Source
2-(Methyl-1,3-dioxolan-2-yl)propanalH₂ (1 atm), PtO₂, CH₂Cl₂(±)-Senepodine G (piperidine alkaloid)48–47*

*Yields reflect diastereomeric separation of 9 (48%) and 10 (47%) .

Functional Group Transformations

The dioxolane ring itself undergoes specific reactions:

  • Acid-Catalyzed Hydrolysis : Cleavage of the dioxolane to regenerate carbonyl groups .

  • Oxidative Ring Opening : Treatment with KMnO₄ yields carboxylic acids.

Stability and Selectivity Considerations

  • The dioxolane ring enhances kinetic stability of lithium intermediates, enabling storage at −20°C for weeks .

  • Steric effects from the 2-methyl group suppress unwanted side reactions (e.g., β-hydride elimination) .

Comparison with Similar Compounds

Chemical Identification :

  • CAS Number : 159035-03-7
  • Molecular Formula : C₈H₁₉LiOSi
  • IUPAC Name : Lithium,[2,2-dimethyl-3-[(trimethylsilyl)oxy]propyl-C,O]-

Structural Features: This organolithium compound contains a 2-methyl-1,3-dioxolane ring and a trimethylsilyloxy (TMSO) group. The dioxolane ring acts as a chelating agent, stabilizing the lithium ion through coordination, while the bulky trimethylsilyl group enhances solubility in non-polar solvents .

Comparison with Structurally Similar Compounds

The compound’s unique combination of a dioxolane ring and silyl group differentiates it from other organolithium reagents. Below is a detailed comparison with three key analogs:

Table 1: Comparative Analysis of Lithium-Based Compounds

Compound Name Molecular Formula Key Functional Groups Stability Reactivity Typical Applications
Lithium, (3-(2-methyl-1,3-dioxolan-2-yl)propyl-C,O)- C₈H₁₉LiOSi Dioxolane, TMSO High Moderate Polymerization, asymmetric synthesis
n-Butyllithium (n-BuLi) C₄H₉Li Alkyl chain Low Very High Strong base, initiator for polymerization
Lithium hexamethyldisilazide (LiHMDS) C₆H₁₈LiN Si-N bond, bulky silyl groups Moderate High Deprotonation, silylation reactions
Lithium tert-butoxide C₄H₉LiO Alkoxide Moderate Low Base for elimination reactions

Key Observations:

Stability :

  • The dioxolane ring in the target compound provides chelation-enhanced stability , reducing its pyrophoric nature compared to n-BuLi , which is highly reactive and air-sensitive.
  • The TMSO group further improves solubility in organic solvents, similar to LiHMDS , which leverages silyl groups for steric protection .

Reactivity :

  • The compound exhibits moderate nucleophilicity , positioned between LiHMDS (high reactivity for deprotonation) and lithium tert-butoxide (low reactivity, used as a mild base).

Applications :

  • Unlike n-BuLi , which is unsuitable for moisture-sensitive reactions, this compound’s stability allows its use in asymmetric synthesis and controlled polymerizations.
  • Its dual functional groups (dioxolane and TMSO) enable unique coordination chemistry, distinguishing it from simpler alkoxides like lithium tert-butoxide.

Research Findings and Limitations

  • Thermal Stability : Studies suggest the dioxolane ring decomposes above 150°C, limiting high-temperature applications compared to LiHMDS , which is stable up to 200°C.
  • Solubility : The compound dissolves readily in tetrahydrofuran (THF) and diethyl ether, unlike lithium tert-butoxide , which requires polar aprotic solvents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Lithium, (3-(2-methyl-1,3-dioxolan-2-yl)propyl-C,O)-, and how can purity be optimized?

  • Methodological Answer : Organolithium compounds are typically synthesized via transmetallation or direct lithiation. For this compound, a plausible route involves reacting 3-(2-methyl-1,3-dioxolan-2-yl)propyl halides (e.g., bromide) with lithium metal in anhydrous ethers under inert conditions. Purity optimization requires rigorous exclusion of moisture/oxygen (Schlenk techniques), low-temperature reaction control (<−20°C), and post-synthesis purification via vacuum distillation or recrystallization in non-polar solvents. Characterization via 1^1H/13^13C NMR and elemental analysis is critical to confirm ligand coordination and lithium content .

Q. How can the structural and electronic properties of this lithium complex be experimentally characterized?

  • Methodological Answer :

  • X-ray Diffraction (XRD) : Single-crystal XRD resolves the coordination geometry and bond lengths between lithium and the dioxolane-oxygen/propyl-carbon.
  • Solid-State NMR : 7^7Li and 13^13C magic-angle spinning (MAS) NMR probes lithium’s local electronic environment and ligand dynamics.
  • DFT Validation : Compare experimental data with density functional theory (DFT) calculations (e.g., using GGA-PBE functionals) to validate electronic structure and bonding .

Q. What factors influence the stability of this compound in different solvents?

  • Methodological Answer : Stability assays should test degradation kinetics in aprotic solvents (e.g., THF, DME) vs. protic solvents. Techniques include:

  • UV-Vis Spectroscopy : Monitor ligand dissociation via absorbance changes.
  • Cyclic Voltammetry : Assess redox stability by scanning potentials relevant to battery electrolytes.
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds under inert vs. ambient atmospheres. Solvent polarity and donor strength (e.g., ethers vs. hydrocarbons) significantly impact ligand retention .

Advanced Research Questions

Q. How can computational methods like DFT or machine learning predict this compound’s reactivity in solid-state battery interfaces?

  • Methodological Answer :

  • DFT Workflow : Use GGA functionals (e.g., PW91) with van der Waals corrections to model interfacial interactions between the lithium complex and solid electrolytes (e.g., Li7_7La3_3Zr2_2O12_{12}). Calculate adsorption energies, charge transfer, and Li+^+ migration barriers .
  • Machine Learning : Train models on high-throughput datasets (e.g., Materials Project) to predict compatibility with sulfide/oxide electrolytes. Key features include ionic radius, electronegativity, and lattice mismatch .

Q. What experimental and computational strategies resolve contradictions in reported electrochemical performance?

  • Methodological Answer : Discrepancies may arise from synthetic impurities or interfacial side reactions. Address via:

  • In Situ Spectroscopy : Raman or FTIR during cycling identifies parasitic reactions (e.g., dioxolane ring decomposition).
  • Microkinetic Modeling : Couple DFT-derived activation energies with experimental current densities to isolate rate-limiting steps.
  • Cross-Validation : Compare results across multiple electrolytes (liquid vs. solid-state) to distinguish bulk vs. interface-driven degradation .

Q. How can substitution patterns in the dioxolane ring alter lithium coordination and ion transport?

  • Methodological Answer :

  • Synthetic Tuning : Replace methyl groups with bulkier substituents (e.g., tert-butyl) to sterically modulate lithium’s coordination sphere.
  • Ab Initio Molecular Dynamics (AIMD) : Simulate Li+^+ diffusion pathways in modified complexes. Correlate ligand flexibility (dioxolane ring strain) with ionic conductivity .
  • Substitution Rules : Apply probabilistic models (e.g., Hautier’s substitution likelihood framework) to predict stable derivatives .

Q. What role does this compound play in hybrid hydrogen storage systems, and how can its thermodynamics be optimized?

  • Methodological Answer : As a potential hydrogen storage mediator, assess its ability to stabilize metalorganic hydrides via:

  • Calorimetry : Measure enthalpy changes during H2_2 absorption/desorption.
  • DFT Screening : Calculate binding energies of H2_2 on lithium-coordinated sites and compare with alkali-substituted analogs (e.g., Na, K).
  • Synchrotron Studies : Use X-ray absorption spectroscopy (XAS) to track structural changes during H2_2 cycling .

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